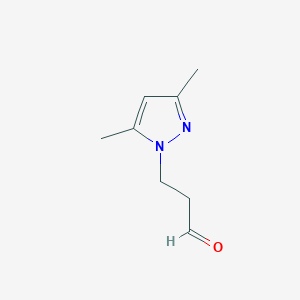

3-(3,5-Dimethylpyrazol-1-yl)propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,5-Dimethylpyrazol-1-yl)propanal" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their ability to bind to various metals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin involved multiple steps, including characterization by NMR, MS, and elemental analysis . Similarly, the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands was achieved by reacting the ligands with palladium(II) chloride, yielding both monomeric and dimeric complexes . The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes also illustrates the versatility of pyrazole derivatives in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined to be in the P21/c space group of the monoclinic crystal system . The solid-state structures of palladium(II) complexes with hybrid pyrazole ligands were also determined by single-crystal X-ray diffraction . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, often as ligands in coordination compounds. The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring. For instance, the additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid was found to significantly affect the stability and reactivity of its transition metal complexes . The reactivity of pyrazole derivatives with tungsten carbonyl was also explored, leading to the formation of seven-coordinate oxidative-addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as density, thermal stability, and catalytic activity, are important for their practical applications. The compound 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin exhibited high densities and good thermal stabilities, which are desirable traits for materials used in energetic applications . The glutathione peroxidase-like catalytic activity of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives was studied, showing that these compounds could act as enzyme mimics .

Wissenschaftliche Forschungsanwendungen

Application in Pancreatic Research

3,5-Dimethylpyrazole, a related compound to 3-(3,5-Dimethylpyrazol-1-yl)propanal, has been studied for its hypoglycemic properties. Research by Nofa, Lampatov, and Lepilov (2015) found that its complex with copper showed decreased blood glucose levels but caused histopathological changes in the pancreas of rats, including inflammatory infiltration and necrosis (Nofa, Lampatov, & Lepilov, 2015).

Application in Corrosion Inhibition

A study by Masoumi, Sadr, and Soltani (2020) synthesized pyrazole ligands, closely related to 3-(3,5-Dimethylpyrazol-1-yl)propanal, and investigated their application as corrosion inhibitors. These ligands showed high potential in mitigating steel corrosion, highlighting their relevance in material science (Masoumi, Sadr, & Soltani, 2020).

Application in Chemical Synthesis

Sayed and colleagues (2002) explored the synthesis of new chemical compounds using a derivative of 3-(3,5-Dimethylpyrazol-1-yl)propanal, demonstrating its utility in creating a variety of chemical structures including pyridazinones and pyridazine-6-imines (Sayed, Khalil, Ahmed, & Raslan, 2002).

Application in Organometallic Chemistry

Xie, Zhao, and Tang (2016) used a derivative of 3-(3,5-Dimethylpyrazol-1-yl)propanal to synthesize compounds that were characterized and used to study the coordination behavior with tungsten carbonyl, demonstrating its significance in organometallic chemistry (Xie, Zhao, & Tang, 2016).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWRIZNHJBFNDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405774 |

Source

|

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylpyrazol-1-yl)propanal | |

CAS RN |

947404-89-9 |

Source

|

| Record name | 3-(3,5-dimethylpyrazol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)